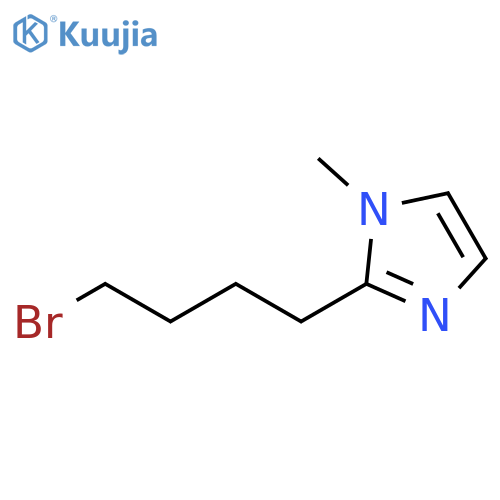

Cas no 1529002-46-7 (1H-Imidazole, 2-(4-bromobutyl)-1-methyl-)

1H-Imidazole, 2-(4-bromobutyl)-1-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole, 2-(4-bromobutyl)-1-methyl-

-

- インチ: 1S/C8H13BrN2/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5H2,1H3

- InChIKey: RNSFQTDSSDEPMG-UHFFFAOYSA-N

- ほほえんだ: C1(CCCCBr)N(C)C=CN=1

1H-Imidazole, 2-(4-bromobutyl)-1-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-674593-0.05g |

2-(4-bromobutyl)-1-methyl-1H-imidazole |

1529002-46-7 | 0.05g |

$1091.0 | 2023-03-11 | ||

| Enamine | EN300-674593-5.0g |

2-(4-bromobutyl)-1-methyl-1H-imidazole |

1529002-46-7 | 5.0g |

$3770.0 | 2023-03-11 | ||

| Enamine | EN300-674593-1.0g |

2-(4-bromobutyl)-1-methyl-1H-imidazole |

1529002-46-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-674593-2.5g |

2-(4-bromobutyl)-1-methyl-1H-imidazole |

1529002-46-7 | 2.5g |

$2548.0 | 2023-03-11 | ||

| Enamine | EN300-674593-0.25g |

2-(4-bromobutyl)-1-methyl-1H-imidazole |

1529002-46-7 | 0.25g |

$1196.0 | 2023-03-11 | ||

| Enamine | EN300-674593-0.5g |

2-(4-bromobutyl)-1-methyl-1H-imidazole |

1529002-46-7 | 0.5g |

$1247.0 | 2023-03-11 | ||

| Enamine | EN300-674593-10.0g |

2-(4-bromobutyl)-1-methyl-1H-imidazole |

1529002-46-7 | 10.0g |

$5590.0 | 2023-03-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061382-1g |

2-(4-Bromobutyl)-1-methyl-1h-imidazole |

1529002-46-7 | 95% | 1g |

¥6461.0 | 2023-04-10 | |

| Enamine | EN300-674593-0.1g |

2-(4-bromobutyl)-1-methyl-1H-imidazole |

1529002-46-7 | 0.1g |

$1144.0 | 2023-03-11 |

1H-Imidazole, 2-(4-bromobutyl)-1-methyl- 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

1H-Imidazole, 2-(4-bromobutyl)-1-methyl-に関する追加情報

1529002-46-7および1H-Imidazole, 2-(4-bromobutyl)-1-methyl-に関する最新研究動向

近年、化学生物医薬品分野において、CAS番号1529002-46-7および化合物1H-Imidazole, 2-(4-bromobutyl)-1-methyl-に関する研究が注目を集めています。本化合物は、有機合成化学や医薬品開発において重要な中間体としての役割を果たす可能性があり、特に抗癌剤や抗炎症薬の開発プロセスにおいて関心が持たれています。

2023年に発表された最新の研究によると、1H-Imidazole, 2-(4-bromobutyl)-1-methyl-は、特定のタンパク質キナーゼ阻害剤の合成において重要な前駆体として利用されています。その化学的特性から、分子内のブロモブチル基が求核置換反応の良い脱離基として機能し、様々な生物活性化合物の構築に応用可能であることが示されています。

特に注目すべきは、この化合物を用いた新規PI3K/mTORデュアル阻害剤の開発に関する研究です。PI3K/AKT/mTOR経路は多くの癌細胞で過剰に活性化されているため、この経路を標的とした治療薬の開発が活発に行われています。1529002-46-7を出発物質とする一連の化合物は、in vitroおよびin vivo試験において有望な抗腫瘍活性を示しており、現在さらなる構造最適化が進められています。

合成方法の最適化に関する研究も進展が見られます。最近の報告では、1H-Imidazole, 2-(4-bromobutyl)-1-methyl-の効率的な合成経路が開発され、収率の向上と副生成物の低減に成功しています。この改良法は、スケールアップ生産にも適しており、将来的な工業化への道を開くものと期待されています。

安全性評価に関する予備的研究では、この化合物自体は中程度の急性毒性を示すものの、適切な保護措置を講じれば実験室規模での取り扱いは可能であると報告されています。ただし、その反応性の高さから、取り扱いには注意が必要であり、特に湿気を避け、不活性ガス下で保存することが推奨されています。

今後の展望として、この化合物を基盤としたライブラリー構築とハイスループットスクリーニングが計画されています。構造活性相関研究を通じて、より選択性の高い薬剤候補化合物の開発が期待されます。また、ナノ粒子ドラッグデリバリーシステムとの組み合わせによるターゲティング治療への応用も検討されており、次世代の個別化医療への貢献が期待されています。

1529002-46-7 (1H-Imidazole, 2-(4-bromobutyl)-1-methyl-) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 624-75-9(Iodoacetonitrile)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)